5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[2-(trifluoromethyl)pyrrolidin-1-yl]pyrimidine
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Overview
Description
This compound, with the systematic name 4-[(tert-Butyldimethylsilyl)oxy]benzonitrile , is a fascinating molecule that combines aromatic and heterocyclic features. Let’s break it down:
Benzonitrile: The aromatic ring in the compound.
Tetramethyl-1,3,2-dioxaborolan-2-yl: The boron-containing heterocycle.
Trifluoromethylpyrrolidine: The fluorinated pyrrolidine moiety.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for this compound. One common approach involves the reaction of benzonitrile with tert-butyldimethylsilyl chloride, followed by treatment with a boron source (such as boronic acid or boron trifluoride diethyl etherate). The resulting boron-containing intermediate can then react with trifluoromethylpyrrolidine to yield the desired product.
Reaction Conditions::Benzonitrile Protection: The tert-butyldimethylsilyl (TBS) group is introduced using TBS chloride and a base (e.g., triethylamine).
Boronation: Boronization occurs via reaction with a boron source (e.g., boronic acid) under appropriate conditions.
Trifluoromethylation: The trifluoromethyl group is added using a trifluoromethylating reagent (e.g., Ruppert–Prakash reagent).
Industrial Production:: Industrial-scale production typically involves optimized reaction conditions, efficient workup, and purification methods.
Chemical Reactions Analysis
Reactivity::
Oxidation: The boron atom can undergo oxidation to form boronic acids.
Substitution: The benzonitrile group can be substituted by various nucleophiles.
Reduction: Reduction of the nitrile group can yield primary amines.
Boronic Acids: Used for boronation.
Nucleophiles: Such as amines or alkoxides for substitution reactions.
Hydride Reducing Agents: For nitrile reduction.
Boronic Acid Derivatives: Key intermediates for further functionalization.
Amines: Resulting from nitrile reduction.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: As a potential drug candidate due to its unique structure.
Materials Science: For functional materials and catalysts.
Agrochemicals: As a building block for crop protection agents.
Mechanism of Action
The exact mechanism remains an active area of research. its boron-containing moiety suggests potential interactions with enzymes or receptors.
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[2-(trifluoromethyl)pyrrolidin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BF3N3O2/c1-13(2)14(3,4)24-16(23-13)10-8-20-12(21-9-10)22-7-5-6-11(22)15(17,18)19/h8-9,11H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSRKNXYTDEQES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N3CCCC3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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